molecular formula C11H8F2OS B12069491 2-(Difluoromethyl)-3-phenoxy-thiophene

2-(Difluoromethyl)-3-phenoxy-thiophene

Cat. No.: B12069491
M. Wt: 226.24 g/mol
InChI Key: BAJTXELLBYSLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-3-phenoxy-thiophene is an organic compound that features a thiophene ring substituted with a difluoromethyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3-phenoxy-thiophene typically involves the difluoromethylation of a thiophene derivative. One common method is the reaction of a thiophene precursor with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The choice of catalyst and reaction conditions can significantly impact the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3-phenoxy-thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenoxy group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or phenoxy group .

Scientific Research Applications

2-(Difluoromethyl)-3-phenoxy-thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-phenoxy-thiophene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The phenoxy group may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-3-phenoxy-thiophene
  • 2-(Difluoromethyl)-3-methoxy-thiophene
  • 2-(Difluoromethyl)-3-phenyl-thiophene

Comparison: 2-(Difluoromethyl)-3-phenoxy-thiophene is unique due to the presence of both the difluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8F2OS

Molecular Weight

226.24 g/mol

IUPAC Name

2-(difluoromethyl)-3-phenoxythiophene

InChI

InChI=1S/C11H8F2OS/c12-11(13)10-9(6-7-15-10)14-8-4-2-1-3-5-8/h1-7,11H

InChI Key

BAJTXELLBYSLBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(SC=C2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.